Enzymatic Potency: Autotaxin-IN-4 Demonstrates Superior ATX Inhibition Compared to Clinical Candidate GLPG1690 and Matches Potent Tool Compound PF-8380
In isolated enzyme assays using the FS-3 substrate, Autotaxin-IN-4 exhibits an IC50 of 2.2 nM . This potency is comparable to the widely used tool compound PF-8380 (IC50 = 2.8 nM) and markedly superior to the clinical candidate GLPG1690 (IC50 = 242 nM) [1].
| Evidence Dimension | ATX inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.2 nM |
| Comparator Or Baseline | PF-8380: 2.8 nM; GLPG1690: 242 nM |
| Quantified Difference | 1.27-fold more potent than PF-8380; 110-fold more potent than GLPG1690 |
| Conditions | Isolated enzyme assay using FS-3 substrate |
Why This Matters
This level of potency ensures effective target engagement at low compound concentrations, minimizing the risk of off-target effects in cellular and in vivo studies.
- [1] Balupuri, A., et al. Design, synthesis, docking and biological evaluation of 4-phenyl-thiazole derivatives as autotaxin (ATX) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017, 27, 4156-4164. View Source
